![molecular formula C18H20N4OS B2446500 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide CAS No. 1171609-01-0](/img/structure/B2446500.png)
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide
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Overview
Description
“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds known as benzothiazoles, which are heterocyclic compounds with a wide range of properties and applications .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been achieved by coupling substituted 2-amino benzothiazoles with other compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds is often confirmed by their C, H, and N analysis .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Scientific Research Applications
- Notably, compounds 8b and 9b exhibited high inhibitory activity against COX-1 (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation significantly .
- Another avenue of research involves designing compounds based on this structure to discover novel anti-Parkinsonian agents. Efforts have focused on improving pharmacological profiles related to haloperidol-induced catalepsy and oxidative stress in mice .
- Hybrid antimicrobials combining thiazole and sulfonamide groups have shown antibacterial potential. While not directly related to the compound you mentioned, it highlights the broader applications of similar structural motifs .
- Given its anti-inflammatory properties, this compound could be explored further for managing inflammatory disorders. It may complement existing treatments such as nonsteroidal anti-inflammatory drugs (NSAIDs) and herbal supplements .
Anti-Inflammatory Properties
Anti-Parkinsonian Agents
Antibacterial Activity
Inflammation Modulation
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-16(20-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)24-18/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOPLBQJTRQPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCCC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide |
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